molecular formula C6H7ClN2O2 B1214238 2-chloro-N-(5-methylisoxazol-3-yl)acetamide CAS No. 59826-53-8

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B1214238
CAS No.: 59826-53-8
M. Wt: 174.58 g/mol
InChI Key: DXJICGSIRAJIDN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and pain signaling pathways.

Mode of Action

This compound interacts with its target by inhibiting the production of PGE2 . This inhibition results in the reduction of inflammation and pain, which are the primary symptoms that this compound aims to alleviate.

Pharmacokinetics

It is known that the compound is awhite crystalline solid that is soluble in organic solvents This solubility suggests that the compound may have good bioavailability

Result of Action

The primary result of the action of this compound is the reduction of inflammation and pain . This is achieved through the inhibition of PGE2 production, which in turn disrupts the arachidonic acid pathway and reduces the symptoms of inflammation and pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Furthermore, the efficacy of the compound can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s biochemistry

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-methylisoxazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain . The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, to exert its anti-inflammatory effects. By inhibiting COX-2, this compound reduces the synthesis of PGE2, thereby alleviating inflammation and pain.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in immune cells . This inhibition leads to a reduction in inflammation and an overall improvement in cellular function. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of PGE2 . This binding interaction is crucial for the compound’s anti-inflammatory and analgesic properties. Additionally, this compound may modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation and pain.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a shelf life of several months when stored at 2-8°C in an inert atmosphere . Over time, the effects of this compound on cellular function may diminish due to degradation and reduced potency. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular signaling pathways and gene expression, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing major adverse effects . At high doses, this compound may induce toxic effects, including gastrointestinal irritation, liver toxicity, and renal impairment. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into inactive metabolites . These metabolites are then excreted via the kidneys. The metabolic pathways of this compound may also affect metabolic flux and metabolite levels, potentially influencing its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other intracellular targets . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These targeting signals and modifications are essential for the compound’s efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at a temperature range of 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and inert gas purging systems to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methylisoxazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures (50-100°C).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-methylisoxazol-5-yl)acetamide
  • 2-chloro-N-(4-methylisoxazol-5-yl)acetamide
  • 2-chloro-N-(5-methylisoxazol-4-yl)acetamide

Uniqueness

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups influences the compound’s reactivity and its ability to interact with biological targets .

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJICGSIRAJIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340705
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59826-53-8
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 800 ml of chloroform is added 118 grams (1.12 moles) of 3-amino-5-methylisoxazole followed by 118 grams (1.5 moles) of pyridine. To this solution is added 147 grams (1.3 moles) of chloroacetylchloride with the addition temperature maintained at 0°-10° C. The reaction is then stirred at room temperature for 1 hour, filtered and dried in a vaccum desiccator to give 116 grams (56%) of 3-(chloroacetamido)-5-methylisoxazole, mp 192°-195° C. This material is slightly irritating to the skin and due caution should be exercised.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process according to claim 1 wherein, in Step a, 3-amino-5-methylisoxazole is reacted with chloroacetylchloride to form 3-(chloroacetamido)-5-methylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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